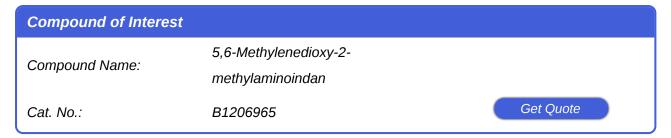


In-vitro activity of 5,6-Methylenedioxy-2methylaminoindan

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the In-Vitro Activity of 5,6-Methylenedioxy-2-aminoindan Analogs

Disclaimer: Specific quantitative in-vitro pharmacological data for **5,6-Methylenedioxy-2-methylaminoindan** (MDMAI) is not readily available in the peer-reviewed scientific literature. The following guide presents detailed data for its closely related, non-N-methylated parent compound, **5,6-Methylenedioxy-2-aminoindane** (MDAI), which serves as the most relevant available proxy. It is generally observed that N-methylation of primary amine monoamine releasers can reduce potency at transporter proteins.[1]

Introduction

5,6-Methylenedioxy-2-methylaminoindan (MDMAI) is a semi-rigid analog of 3,4-methylenedioxymethamphetamine (MDMA). It belongs to the 2-aminoindane class of molecules and was first synthesized in the 1990s by a team led by David E. Nichols.[2][3] The core concept behind its design was to create a conformationally restricted analog of MDMA by incorporating the alpha-methyl group of the amphetamine side-chain into a five-membered indane ring. This structural modification was intended to explore compounds with entactogenic properties similar to MDMA but potentially with a reduced neurotoxic profile.[3]

The primary mechanism of action for this class of compounds involves interaction with plasma membrane monoamine transporters, specifically the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[3][4]



Pharmacodynamics of 5,6-Methylenedioxy-2-aminoindane (MDAI)

The in-vitro activity of MDAI is characterized by its function as both a monoamine reuptake inhibitor and a releasing agent. Its profile displays a notable preference for the serotonin and norepinephrine systems over the dopamine system.

Monoamine Transporter Interaction

- Uptake Inhibition: In-vitro assays using human embryonic kidney 293 (HEK293) cells
 expressing monoamine transporters confirm that MDAI inhibits reuptake at SERT and NET
 more potently than at DAT. Its overall potency is approximately two-fold lower than that of
 MDMA.[3]
- Monoamine Release: Assays conducted with rat brain synaptosomes demonstrate that MDAI
 is a moderately selective releasing agent for serotonin and norepinephrine. Its efficacy as a
 dopamine releaser is significantly weaker, by approximately 10-fold.[4] This profile suggests
 that while it shares MDMA's potent effect on serotonin release, it has a blunted impact on
 dopamine release.[4]

Receptor Binding Affinity

Studies on the broader class of aminoindanes, including MDAI, have shown a general lack of significant affinity for a wide range of serotonin and dopamine receptor subtypes.[4] This indicates that the primary pharmacological effects are mediated through actions at the monoamine transporters rather than direct receptor agonism or antagonism.

Quantitative Data Summary

The following table summarizes the available in-vitro quantitative data for the activity of MDAI at monoamine transporters.



Target	Assay Type	Species/Sy stem	Value Type	Value (nM)	Reference(s
SERT	Release	Rat Brain Synaptosome s	EC50	133 ± 15	[4]
NET	Release	Rat Brain Synaptosome s	EC50	231 ± 20	[4]
DAT	Release	Rat Brain Synaptosome s	EC50	1337 ± 150	[4]
SERT	Uptake Inhibition	HEK293 Cells	IC50	1080 ± 260	[3]
NET	Uptake Inhibition	HEK293 Cells	IC50	610 ± 110	[3]
DAT	Uptake Inhibition	HEK293 Cells	IC50	3340 ± 290	[3]

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for uptake.

Experimental Protocols

Protocol: Monoamine Transporter Uptake Inhibition Assay in Transfected Cell Lines

This protocol outlines the measurement of a compound's ability to inhibit the uptake of a radiolabeled monoamine into cells engineered to express a specific transporter.

• Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected with the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT), are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection



antibiotic like G418) at 37°C in a 5% CO₂ humidified atmosphere. Cells are plated onto poly-D-lysine-coated 96-well plates and grown to confluence.[3][5]

Assay Procedure:

- On the day of the experiment, growth medium is aspirated, and cells are washed once with Krebs-HEPES buffer (KHB).
- Cells are then pre-incubated for 5-10 minutes at room temperature in KHB containing various concentrations of the test compound (e.g., MDAI) or vehicle control. Nonspecific uptake is determined in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT).[5]
- Uptake is initiated by adding KHB containing the test compound concentrations plus a
 fixed concentration of the respective radiolabeled substrate (e.g., [3H]5-HT for SERT,
 [3H]NE for NET, or [3H]DA for DAT).
- The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.[6]

Termination and Measurement:

- Uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.
- Cells are lysed with a scintillation cocktail or a suitable lysis buffer.
- The radioactivity retained within the cells is quantified using a liquid scintillation counter.

Data Analysis:

- Data are expressed as a percentage of the uptake in the vehicle control wells after subtracting the nonspecific uptake.
- IC₅₀ values are determined by fitting the concentration-response data to a four-parameter nonlinear regression model.

Protocol: Synaptosome Monoamine Release Assay

Foundational & Exploratory





This protocol measures the ability of a compound to evoke the release of a pre-loaded radiolabeled monoamine from isolated nerve terminals (synaptosomes).

• Synaptosome Preparation:

- Brain tissue (e.g., rat striatum for DAT assays, or whole brain minus striatum for SERT/NET assays) is rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.[7][8]
- The tissue is homogenized using a glass-Teflon homogenizer. The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 1,000 x g for 10 min) pellets nuclei and debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 min) to yield the crude synaptosomal pellet (P2).[9]
- The P2 pellet is washed and resuspended in an appropriate physiological buffer (e.g., Krebs-phosphate buffer).[7]

Radiolabel Loading:

• The synaptosomal suspension is incubated with a radiolabeled monoamine ([3H]5-HT, [3H]NE, or [3H]DA) for a set period (e.g., 15-30 min) at 37°C to allow for transporter-mediated uptake into the nerve terminals.

Superfusion and Release Measurement:

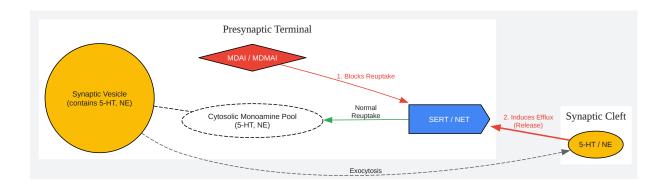
- The loaded synaptosomes are transferred to a superfusion apparatus, where they are continuously washed with fresh buffer to establish a stable baseline of radioactivity efflux.
- Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes).
- After establishing a stable baseline, the buffer is switched to one containing various concentrations of the test compound (e.g., MDAI). Superfusion continues, and fractions are collected.
- At the end of the experiment, a high concentration of a potent releasing agent (e.g., amphetamine) or a depolarizing agent (e.g., KCl) may be added to evoke the release of the remaining radioactivity.



• Data Analysis:

- The radioactivity in each collected fraction is measured by liquid scintillation counting.
- Release is calculated as the percentage of total radioactivity present in the synaptosomes at the start of the stimulation period.
- EC₅₀ values are calculated from concentration-response curves using nonlinear regression.[10]

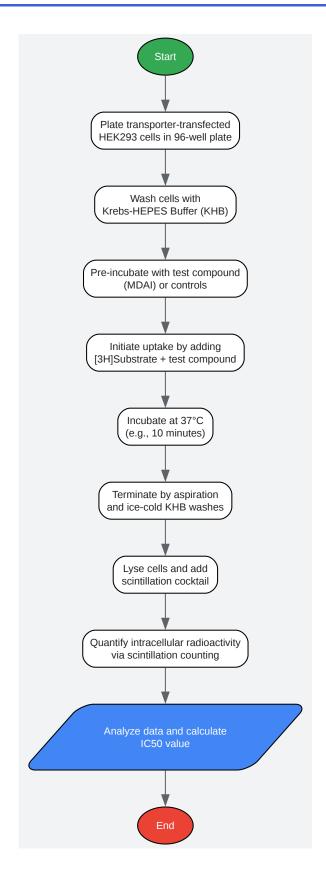
Visualizations



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Figure 1: Proposed mechanism of MDAI/MDMAI at the monoamine transporter.

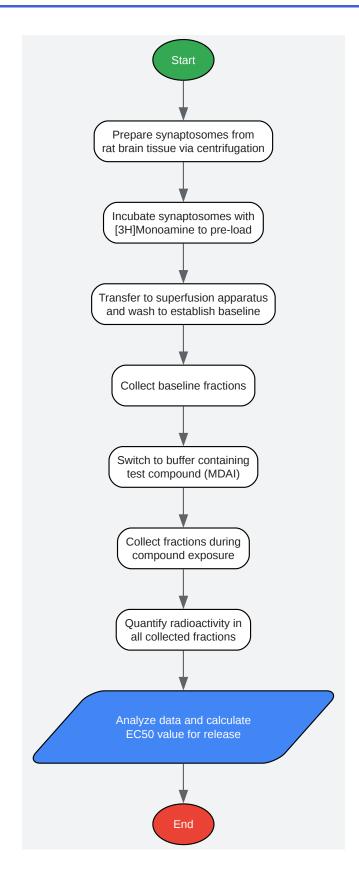




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Figure 2: Experimental workflow for an in-vitro uptake inhibition assay.





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References

- 1. Buy 5,6-Methylenedioxy-2-aminoindane | 132741-81-2 [smolecule.com]
- 2. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-vitro activity of 5,6-Methylenedioxy-2-methylaminoindan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206965#in-vitro-activity-of-5-6-methylenedioxy-2-methylaminoindan]

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